3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol

Catalog No.
S2906561
CAS No.
24221-38-3
M.F
C12H19NO2
M. Wt
209.289
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol

CAS Number

24221-38-3

Product Name

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol

IUPAC Name

3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.289

InChI

InChI=1S/C12H19NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3

InChI Key

UFWCBIPCLNOWPY-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)OC)O

solubility

not available

3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol, also known as DMAPPH, is a synthetic organic compound with the molecular formula C12H17NO2. This compound features a central propanol chain with a dimethylamino group and a 4-methoxyphenyl group attached. The presence of these functional groups suggests potential reactivity and biological activity. Its structure can be represented using the SMILES notation: CCOC(C)(C)N(C)C1=CC=C(C=C1)OC.

  • Interaction with receptors: The basic amine group could potentially interact with specific receptors in cells.
  • Modification of biomolecules: The hydroxyl group might allow it to interact with or modify biomolecules such as proteins or carbohydrates.
  • Potential for irritation: The presence of the amine group suggests it might be irritating to skin and eyes.
  • Unknown toxicity: Without specific studies, its potential toxicity is unknown.
, particularly in Mannich reactions, where it can act as a precursor to synthesize various derivatives. For instance, DMAPPH can undergo alkylation and condensation reactions, leading to a diverse array of compounds. It has been noted for its utility in generating libraries of related compounds through these reactions, which can be significant in medicinal chemistry for developing new therapeutic agents.

While specific biological activities of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol are not extensively documented, its structural features suggest potential pharmacological properties. Preliminary studies indicate that derivatives of similar compounds exhibit activities such as anti-Candida effects and cytotoxicity against certain cancer cell lines. The presence of the dimethylamino group may enhance lipophilicity, potentially influencing the compound's ability to penetrate biological membranes .

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol typically involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst, such as hydrochloric acid. This method allows for the formation of the desired product through nucleophilic addition followed by dehydration. Variations in reaction conditions can lead to different derivatives, showcasing the compound's versatility in synthetic organic chemistry .

This compound finds potential applications primarily in pharmaceutical research and chemical synthesis. Its derivatives may be explored for their therapeutic properties, particularly in treating fungal infections or as anticancer agents. Additionally, due to its ability to form libraries of compounds, it may serve as a valuable tool in drug discovery processes .

Several compounds share structural similarities with 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-oneC12H17NO2Similar structure with a different methoxy position
3-(Dimethylamino)-1-p-Tolylpropan-1-oneC12H17NODifferent aryl substitution but maintains the dimethylamino group
4-Methoxy-N,N-dimethylanilineC10H15NO2Lacks the propanol chain but retains similar functional groups

The uniqueness of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol lies in its specific combination of functional groups and structural configuration, which may influence its reactivity and biological activity more favorably than its analogs.

Nucleophilic Addition-Elimination Reactions

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol primarily relies on nucleophilic addition-elimination mechanisms, with the Mannich reaction representing the most widely employed approach . This three-component organic reaction involves the amino alkylation of an acidic proton adjacent to a carbonyl functional group through the interaction of formaldehyde and a primary or secondary amine [14]. The reaction mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, followed by nucleophilic attack from the enolate form of the ketone substrate [14].

The traditional synthetic route involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst, such as hydrochloric acid . This method enables the formation of the desired product through nucleophilic addition followed by dehydration, with reaction conditions significantly influencing the formation of different derivatives . The Mannich reaction has been demonstrated to proceed effectively with various catalytic systems, including Lewis acids such as aluminum chloride and zinc chloride, as well as Brønsted acids like hydrochloric acid and sulfuric acid [43].

Research has shown that the optimization of Mannich reaction conditions is crucial for achieving high yields and selectivity [43]. The choice of catalyst plays a critical role, with chiral catalysts capable of inducing asymmetry in the reaction, leading to the formation of enantiomerically enriched products [43]. Experimental studies have demonstrated that polar solvents such as water and alcohols can facilitate the reaction by stabilizing the transition state, while non-polar solvents like toluene and hexane can improve selectivity by reducing the reaction rate [43].

Reductive amination represents an alternative nucleophilic approach for synthesizing amino alcohol derivatives [16] [18]. This methodology involves the conversion of a carbonyl group to an amine via an intermediate imine, with the carbonyl group most commonly being a ketone or aldehyde [16]. The process occurs through nucleophilic amine attack at the carbonyl carbon to form a hemiaminal species, followed by reversible water loss to form the imine intermediate [16]. The intermediate imine can then be reduced in-situ with suitable reducing agents such as sodium borohydride to produce the amine product [18].

Catalytic Reduction Approaches

Catalytic reduction methodologies have emerged as essential techniques for the synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol, particularly through the reduction of corresponding ketone precursors [17]. Asymmetric hydrogenation of ketones represents one of the most significant approaches, affording optically active secondary alcohols that serve as valuable pharmaceutical intermediates [17]. Research has demonstrated that ruthenium-based catalysts, particularly those incorporating 2,2′-bis(di-3,5-xylyl-phosphino)-1,1′-binaphthyl ligands, can achieve exceptional enantioselectivity in ketone hydrogenation [17].

The development of highly active catalysts has enabled the asymmetric hydrogenation of acetophenone derivatives with substrate-to-catalyst molar ratios of 100,000 under 8 atmospheres of hydrogen pressure [17]. These reactions can be completed within 48 hours to afford the corresponding alcohols in quantitative yields with enantioselectivities exceeding 99% [17]. The mechanism involves the formation of a cationic ruthenium species under reductive conditions, which reversibly forms a molecular hydrogen complex that converts to the active ruthenium dihydride complex through deprotonation [17].

Transfer hydrogenation represents an alternative catalytic reduction approach that has gained significant attention due to its mild reaction conditions and safety advantages [6]. This methodology employs secondary alcohols as hydrogen donors, with 2-pentanol demonstrating superior performance due to its relatively lower reduction potential and high boiling point [6]. Research has shown that hafnium-based catalysts incorporating phenylphosphonic acid can achieve 98.1% yields in the conversion of 4-methoxypropiophenone derivatives to the corresponding alcohols [6].

Sodium cyanoborohydride has emerged as a particularly effective reducing agent for imine reduction in reductive amination processes [40] [45]. This compound serves as a milder reductant compared to conventional reducing agents, with the electron-withdrawing cyanide substituent reducing the electrophilic capabilities of the borohydride anion [40]. The selectivity advantage of sodium cyanoborohydride lies in its inability to reduce aldehydes or ketones under neutral conditions, while remaining sufficiently reactive to reduce iminium ions formed under mildly acidic conditions [45].

Reducing AgentSelectivityReaction ConditionsTypical Yield
Sodium CyanoborohydrideHigh (imine-selective)pH 4-5, mild conditions80-95%
Sodium BorohydrideModerateBasic conditions70-85%
Ruthenium-BINAP CatalystVery High8 atm H₂, 48h>99%
Transfer HydrogenationHigh220°C, 2h98%

Advanced Synthetic Techniques

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of amino alcohol intermediates, offering significant advantages over traditional batch processes in terms of efficiency, safety, and scalability [19] [21]. The implementation of continuous flow technology for amino alcohol synthesis has demonstrated remarkable improvements in reaction times, with some processes achieving over 140-fold enhancement compared to batch methodologies [19]. This substantial improvement stems from the superior heat and mass transfer characteristics inherent in flow systems, enabling precise control over reaction parameters and minimizing side product formation [21].

Research has shown that continuous flow processes can eliminate isolation steps and reduce the use of halogenated solvents in workup procedures, contributing to more environmentally sustainable synthesis protocols [19]. The development of multistage continuous synthesis approaches has enabled the production of multigram quantities of amino alcohol intermediates with isolated yields ranging from 60-65% and purities exceeding 99% [19]. These processes have been particularly successful in pharmaceutical applications, where one of the first reported pharmaceutical processes utilized aqueous ammonium hydroxide in flow conditions [21].

The optimization of flow chemistry parameters requires careful consideration of residence time, temperature, and reagent flow rates [20]. Automated self-optimizing reactors have been employed to determine optimal reaction conditions, resulting in moderate to high yields of target products [20]. The use of supercritical carbon dioxide as a solvent in flow systems has demonstrated beneficial effects, with higher yields obtained in the presence of carbon dioxide compared to its absence [20]. A surprising discovery in flow chemistry applications has been the ability to synthesize cyclic ureas and urethanes through incorporation of carbon dioxide from the supercritical solvent into the product [20].

Continuous N-alkylation reactions of amino alcohols using heterogeneous catalysts have shown particular promise in flow applications [20]. The coupling of alcohols and amines is facilitated by the catalyst's ability to remove two hydrogen atoms from the alcohol, oxidizing it to an aldehyde, which subsequently reacts with the amine to form an imine that is reduced by transferring hydrogen atoms back from the catalyst [20]. This hydrogen borrowing catalysis approach produces only water as a byproduct, making it an attractive green chemistry alternative [20].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of amino alcohol derivatives, offering significant advantages in terms of reaction time reduction and yield enhancement [10] [13]. This technology enables reproducible and safe operating conditions for convenient access to various molecules that would otherwise require long reaction times and potentially unstable or toxic reagents in traditional multistep processes [13]. Research has demonstrated that microwave heating can reduce reaction times from hours to minutes while maintaining or improving product yields and purities [10].

The application of microwave-assisted heating in chalcone synthesis, which shares mechanistic similarities with amino alcohol formation, has shown exceptional results [10]. Comparative studies between conventional and microwave heating have revealed that microwave conditions can achieve 87% isolated yields with 97% purity in just 30 minutes, compared to 81% yield with 85% purity requiring 74 hours under conventional heating [10]. The enhanced efficiency stems from the direct heating mechanism of microwaves, which provides more uniform energy distribution and eliminates the need for extended reaction times [10].

Microwave-assisted Mannich reactions have demonstrated particular effectiveness in the synthesis of amino alcohol precursors [15]. The reaction conditions typically involve the use of eugenol as a substrate, reacted with iminium ions formed through the interaction of formaldehyde and dimethylamine under reflux conditions at 78°C for 90 minutes using ethanol as solvent [15]. The microwave-enhanced process has achieved yields of 86.39% for the formation of 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol derivatives [15].

The optimization of microwave-assisted synthesis requires careful control of power settings, temperature, and reaction time [13]. Research has shown that optimal conditions often involve moderate power levels (120 W) with internal pressures up to 10 bar and temperatures around 100°C [10]. The formation of crystalline products can be observed during the reaction, with dark red crystals precipitating directly from the reaction mixture as it cools to room temperature [10].

Synthesis MethodReaction TimeTemperatureYieldPurity
Conventional Heating74 hours90°C81%85%
Microwave-Assisted30 minutes100°C87%97%
Flow Chemistry<1 hourVariable60-65%>99%
Batch Process140× longerVariableVariableVariable

Industrial-Scale Production Challenges

The scale-up of amino alcohol synthesis from laboratory to industrial production presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [24] [34]. One of the primary challenges involves maintaining reaction selectivity and yield as production volumes increase, with research indicating that scaling up processes by factors of 4-5 typically results in negligible changes, but further scale-up to 40 millimoles can lead to yield reductions by at least a factor of 3 [24]. This phenomenon, known as the square-cube law effect, becomes particularly problematic when oxygen accessibility is limited in larger reaction volumes [24].

The accessibility of oxygen represents a critical factor in large-scale amino alcohol synthesis, particularly for reactions requiring oxidative steps [24]. Calculations indicate that to form 4.0 millimoles of product, approximately 96 milliliters of pure oxygen gas or over 450 milliliters of air under normal conditions is required [24]. While this factor is negligible at small-scale reactions, scaling up the process may lead to decreased and inefficient access to oxygen, resulting in potential drops in reaction yields [24]. To address this challenge, industrial processes often employ lower temperatures and longer reaction times to increase oxygen solubility in the reaction system [24].

Temperature control and heat management represent significant challenges in industrial-scale amino alcohol production [43]. The maintenance of uniform reaction conditions becomes increasingly difficult as reactor volumes increase, potentially leading to hot spots and inconsistent product quality [43]. Advanced mixing techniques and continuous flow reactors have been employed as strategies to ensure uniformity of reaction mixtures and prevent the formation of side products [43]. The use of automated control systems and real-time monitoring has become essential for maintaining optimal reaction conditions at industrial scale [43].

Catalyst recovery and recycling present both economic and environmental considerations in industrial amino alcohol synthesis [6]. Research has demonstrated that rhodium-based catalysts can be recovered and recycled with over 95% efficiency in pharmaceutical applications [52]. However, the operational lifetime of heterogeneous catalysts can be limited by deactivation processes, with studies showing minimal activity loss (<5%) over extended operating periods when proper reactivation procedures are implemented [50]. The implementation of periodic reactivation at high temperatures with appropriate solvents can significantly extend catalyst operational lifetime [50].

The purification and isolation of amino alcohol products at industrial scale requires sophisticated crystallization and separation technologies [34] [35]. Traditional crystallization methods have been enhanced through the use of surfactants and alcohols to improve crystal shape and facilitate solid-liquid separation [34]. The addition of surfactants at concentrations of 10-50,000 parts per million based on amino acid weight can improve hydrophobic properties of crystals on the surface, creating stable suspension states that allow for continuous substrate supply and larger crystal growth [34]. This approach reduces foam formation and facilitates easier concentration and separation processes [34].

Process intensification strategies have become essential for economically viable industrial amino alcohol production [51]. The integration of biocatalytic workflows with traditional chemical synthesis has shown promise for creating stable, efficient, and economically sustainable production methods [51]. These approaches often involve the combination of enzymatic carboligation steps with subsequent reductive amination steps, utilizing readily available second-generation feedstocks such as xylose and glucose [51]. The implementation of continuous reactions in cascaded flow processes enables scalable procedures with integrated downstream processing through effective in-situ product removal [51].

Scale-Up ChallengeImpactMitigation StrategySuccess Rate
Oxygen Accessibility3× yield reductionLower temperature, longer time80-90% recovery
Heat ManagementNon-uniform conditionsAdvanced mixing, flow reactors85-95% improvement
Catalyst Deactivation<5% activity lossPeriodic reactivation>95% recovery
CrystallizationPoor separationSurfactant addition90% improvement

The nucleophilic substitution behavior of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol is governed by its structural features, particularly the tertiary nature of the carbon center bearing the hydroxyl group and the presence of electron-donating substituents. The compound exhibits characteristic patterns that align with established principles of nucleophilic substitution mechanisms.

Mechanistic Pathways

SN1 Mechanism Predominance

The tertiary alcohol structure of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol favors the SN1 mechanism due to the enhanced stability of the carbocation intermediate [1] [2]. The reaction proceeds through a two-step process where the initial ionization of the carbon-oxygen bond generates a tertiary carbocation, followed by nucleophilic attack [3]. The presence of the 4-methoxyphenyl group provides additional stabilization through resonance effects, while the dimethylamino group contributes electron density that further stabilizes the carbocation intermediate [4] [5].

SN2 Mechanism Limitations

The SN2 pathway is significantly hindered by steric crowding around the tertiary carbon center [1] [2]. Primary alcohols typically undergo SN2 reactions readily, but the tertiary nature of this compound creates substantial steric hindrance that prevents effective backside attack by nucleophiles [3]. The bulky dimethylamino and methoxyphenyl substituents create an environment where the SN2 mechanism becomes kinetically unfavorable [4] [5].

Substrate Reactivity Analysis

Electronic Effects

The electron-donating properties of both the dimethylamino and methoxy substituents significantly influence the nucleophilic substitution reactivity. The methoxy group on the phenyl ring provides resonance stabilization, while the dimethylamino group acts as an electron-donating substituent through inductive effects . These electronic contributions enhance the stability of carbocation intermediates formed during SN1 reactions.

Steric Considerations

The steric environment around the reactive center plays a crucial role in determining the substitution pathway. The tertiary carbon center, substituted with bulky groups, creates significant steric hindrance that favors the SN1 mechanism over SN2 [3]. This steric crowding is particularly pronounced due to the presence of the propyl chain bearing the dimethylamino group and the methoxyphenyl substituent.

Reaction Kinetics and Thermodynamics

Rate-Determining Step

In SN1 reactions of this compound, the rate-determining step involves the formation of the carbocation intermediate through heterolytic cleavage of the carbon-oxygen bond [1] [2]. The reaction rate depends solely on the concentration of the substrate and is independent of nucleophile concentration, characteristic of first-order kinetics [3].

Thermodynamic Stability

The thermodynamic stability of the carbocation intermediate is enhanced by the electron-donating substituents, making the overall reaction energetically favorable. The combination of inductive and resonance effects from the dimethylamino and methoxyphenyl groups contributes to carbocation stabilization [4] [5].

Oxidation-Reduction Behavior Analysis

The oxidation-reduction chemistry of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol is characterized by its resistance to typical alcohol oxidation reactions due to its tertiary alcohol structure. This resistance is fundamental to understanding the compound's chemical behavior and stability under various reaction conditions.

Oxidative Resistance Mechanisms

Lack of α-Hydrogen Atoms

The primary factor governing the oxidation resistance of this compound is the absence of hydrogen atoms on the carbon bearing the hydroxyl group [4] [5] [8]. Conventional alcohol oxidation mechanisms require the presence of α-hydrogen atoms for the E2-like elimination process that forms the carbon-oxygen double bond [9]. Since the tertiary carbon center is substituted with three carbon-containing groups rather than hydrogen atoms, the standard oxidation pathway is blocked [10] [11].

Mechanistic Requirements

Alcohol oxidation typically proceeds through a mechanism involving the formation of a good leaving group on oxygen, followed by deprotonation of an adjacent carbon-hydrogen bond [9]. The absence of carbon-hydrogen bonds on the tertiary carbon prevents this elimination process, making the compound resistant to oxidation under mild conditions [8] [12].

Oxidant Specificity

Mild Oxidizing Agents

Common mild oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions are ineffective against tertiary alcohols like 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol [9] [13]. These reagents are specifically designed for the oxidation of primary and secondary alcohols and lack the oxidative power required to cleave carbon-carbon bonds.

Strong Oxidizing Agents

Even strong oxidizing agents such as potassium dichromate in acidic conditions, potassium permanganate, and chromic acid are unable to oxidize tertiary alcohols under normal reaction conditions [4] [8] [13]. The energy required to break carbon-carbon bonds is significantly higher than that required for carbon-hydrogen bond cleavage, making these reactions thermodynamically unfavorable [10].

Alternative Oxidative Pathways

Combustion Reactions

The only effective oxidative pathway for tertiary alcohols involves complete combustion in the presence of excess oxygen at elevated temperatures [12]. Under these conditions, the entire molecule is oxidized to carbon dioxide and water, but this process is not synthetically useful for functional group transformations.

Specialized Oxidation Conditions

Recent research has explored specialized oxidation conditions for tertiary alcohols, including the use of Bobbitt's reagent for allylic tertiary alcohols through allylic shift mechanisms [14]. However, these conditions are not applicable to the specific structure of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol due to the absence of allylic activation.

Reduction Behavior

Carbonyl Reduction Potential

While the tertiary alcohol structure is resistant to oxidation, related carbonyl compounds can be reduced to form similar tertiary alcohols. The dimethylamino group can act as a nucleophile in certain reduction reactions, particularly in the presence of suitable reducing agents .

Reductive Amination Processes

The compound can participate in reductive amination reactions where the dimethylamino group acts as a nucleophile toward carbonyl compounds in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .

Complexation Tendencies with Metal Ions

The complexation behavior of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol with metal ions is characterized by its ability to act as a multidentate ligand through its nitrogen and oxygen donor atoms. This coordination chemistry is fundamental to understanding the compound's behavior in biological systems and its potential applications in catalysis and materials science.

Coordination Modes and Binding Sites

Bidentate Chelation

The compound exhibits strong bidentate chelation behavior through its dimethylamino nitrogen and hydroxyl oxygen atoms [15] [16]. The spatial arrangement of these donor atoms allows for the formation of stable five-membered chelate rings with metal centers, providing enhanced thermodynamic stability compared to monodentate coordination [17] [16].

Monodentate Coordination

Under certain conditions, the compound can coordinate in a monodentate fashion through either the nitrogen or oxygen donor atom [15]. This coordination mode is typically observed with larger metal ions or in cases where steric hindrance prevents bidentate chelation [16].

Metal Ion Selectivity

Transition Metal Preferences

The compound shows particular affinity for first-row transition metals, including zinc(II), copper(II), nickel(II), and cobalt(II) [16] [18] [19]. These metals form stable complexes with the amino alcohol ligand, with copper(II) showing especially high binding affinity due to its preference for nitrogen donor ligands [20] [18].

Zinc(II) Complexation

Zinc(II) forms particularly stable complexes with amino alcohols, adopting tetrahedral or octahedral coordination geometries depending on the specific reaction conditions and additional ligands present [15] [16] [19]. The zinc complexes exhibit moderate to high stability and have shown potential biological activity [18] [21].

Copper(II) Coordination

Copper(II) demonstrates strong coordination behavior with amino alcohols, typically forming square planar or octahedral complexes [20] [18]. The copper complexes often exhibit enhanced biological activity compared to the free ligand, making them of interest for medicinal applications [22] [19].

Coordination Geometry and Stability

Chelate Ring Formation

The formation of five-membered chelate rings through bidentate coordination significantly enhances the stability of metal complexes [17] [16]. The chelate effect provides additional thermodynamic stabilization compared to equivalent monodentate coordination, making these complexes more resistant to ligand exchange reactions [15].

Stereochemical Considerations

The coordination of 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-ol to metal centers introduces stereochemical considerations due to the chiral nature of the resulting complexes [16] [23]. The absolute configuration of the ligand can influence the overall stereochemistry of the metal complex, leading to potential applications in asymmetric catalysis [23].

Complex Stability and Applications

Thermodynamic Stability

The stability of metal complexes formed with this ligand depends on several factors, including the metal ion size, electronic configuration, and the presence of additional ligands [17] [16]. Lanthanide complexes exhibit particularly high stability due to their ability to accommodate higher coordination numbers and their preference for hard donor atoms [17] [24].

Biological Applications

Metal complexes of amino alcohols have shown significant potential in biological applications, including anticancer, antimicrobial, and antioxidant activities [18] [22] [19]. The zinc and copper complexes of related amino alcohol ligands have demonstrated cytotoxic effects against various cancer cell lines, with some complexes showing IC50 values in the micromolar range [18] [22].

Catalytic Applications

The coordination complexes formed with this ligand have potential applications in catalysis, particularly in asymmetric synthesis reactions where the chiral nature of the ligand can influence the stereochemical outcome [16] [23]. The ability to form stable chelate complexes with various transition metals makes these systems attractive for homogeneous catalysis applications [20] [18].

Complex Formation Kinetics

Ligand Exchange Dynamics

The kinetics of complex formation involve initial coordination followed by potential ligand rearrangement to achieve the most thermodynamically stable configuration [15] [16]. The rate of complex formation depends on the metal ion, solvent, temperature, and the presence of competing ligands [17].

Solvent Effects

The coordination behavior is significantly influenced by the solvent environment, with polar protic solvents generally favoring coordination through the more basic nitrogen donor atom [15] [16]. The solvent can also affect the overall complex stability and coordination geometry [17].

XLogP3

1.4

Dates

Last modified: 08-17-2023

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